REACTION_CXSMILES
|
C([C:5]1[O:6][C:7]2[C:14]([Cl:15])=[CH:13][CH:12]=[CH:11][C:8]=2[C:9]=1[OH:10])(OC)=O.[OH-].[Na+]>O1CCOCC1>[Cl:15][C:14]1[C:7]2[O:6][CH2:5][C:9](=[O:10])[C:8]=2[CH:11]=[CH:12][CH:13]=1 |f:1.2|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The dioxane was removed under reduced pressure
|
Type
|
WAIT
|
Details
|
the mixture was left
|
Type
|
WAIT
|
Details
|
standing for another day
|
Type
|
FILTRATION
|
Details
|
Acidification with 2N HCl (270 mL, slowly) and filtration of the resulting precipitate
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=CC=2C(COC21)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |